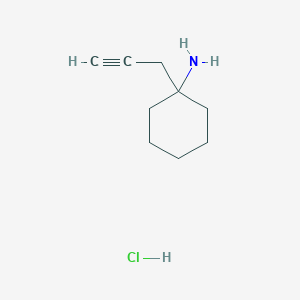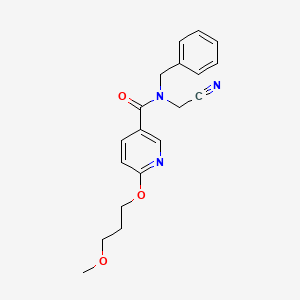
(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group, making it a significant molecule in various chemical and pharmaceutical applications. The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the reaction of a suitable amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or palladium complexes.
Industrial Production Methods
In industrial settings, the production of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
- ®-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
- ®-1,1,1-Trifluoro-5-methylhexan-2-amine hydrochloride
Uniqueness
®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride stands out due to its specific trifluoromethyl group positioning, which imparts unique physicochemical properties. These properties include enhanced metabolic stability and increased lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-4(2)3-5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDUKJWTICUELS-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![5-(benzo[d]thiazol-2-yl)-2-methoxyaniline](/img/structure/B2714438.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2714440.png)
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-methyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2714444.png)


![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2714449.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2714454.png)
